2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a combination of thiazole, piperidine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyrimidine moiety. Key steps include:
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Piperidine Formation: The piperidine ring can be formed through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Pyrimidine Attachment: The final step involves the nucleophilic substitution reaction where the piperidine-thiazole intermediate reacts with a pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of nitro groups will produce amines.
Scientific Research Applications
2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyrimidine moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Shares the thiazole ring but lacks the piperidine and pyrimidine moieties.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have similar structural features but different functional groups.
Pyrimidine analogs: Compounds such as 2,4-diaminopyrimidine have similar core structures but different substituents.
Uniqueness
The uniqueness of 2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine lies in its multi-functional structure, which combines the properties of thiazole, piperidine, and pyrimidine rings. This combination enhances its potential bioactivity and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-2-5-17(6-3-1)19-23-18(15-26-19)13-24-11-7-16(8-12-24)14-25-20-21-9-4-10-22-20/h1-6,9-10,15-16H,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWALKNBGSSPNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)CC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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